molecular formula C14H15ClN4O2 B6030386 2-hydroxy-4-propoxybenzaldehyde (3-chloro-2-pyrazinyl)hydrazone

2-hydroxy-4-propoxybenzaldehyde (3-chloro-2-pyrazinyl)hydrazone

Cat. No. B6030386
M. Wt: 306.75 g/mol
InChI Key: CYOXGUPVBPNSGM-GIJQJNRQSA-N
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Description

2-hydroxy-4-propoxybenzaldehyde (3-chloro-2-pyrazinyl)hydrazone, also known as HPPH, is a chemical compound that has been extensively studied for its potential applications in scientific research. HPPH is a hydrazone derivative of pyrazine, which makes it a versatile compound that can be used in a variety of different fields.

Mechanism of Action

The mechanism of action of 2-hydroxy-4-propoxybenzaldehyde (3-chloro-2-pyrazinyl)hydrazone is not fully understood, but it is believed to involve the formation of reactive oxygen species (ROS) upon exposure to light. These ROS can cause damage to cellular structures and ultimately lead to cell death. This compound has been shown to selectively accumulate in tumor cells, which makes it a promising tool for cancer diagnosis and treatment.
Biochemical and Physiological Effects:
This compound has been shown to have a low toxicity profile and is well-tolerated in animal models. In addition to its potential applications in cancer research, this compound has also been studied for its potential use in imaging and detection of other diseases, such as Alzheimer's disease.

Advantages and Limitations for Lab Experiments

One of the main advantages of 2-hydroxy-4-propoxybenzaldehyde (3-chloro-2-pyrazinyl)hydrazone is its selectivity for tumor cells, which makes it a promising tool for cancer diagnosis and treatment. This compound is also relatively easy to synthesize and has a low toxicity profile. However, one limitation of this compound is its dependence on light for activation, which can limit its use in certain experimental settings.

Future Directions

There are several future directions for research on 2-hydroxy-4-propoxybenzaldehyde (3-chloro-2-pyrazinyl)hydrazone. One potential area of study is the development of new photosensitizers that can be activated by different wavelengths of light, which could expand the potential applications of photodynamic therapy. Another area of study is the optimization of this compound for use in imaging and detection of other diseases, such as Alzheimer's disease. Additionally, further research is needed to fully understand the mechanism of action of this compound and its potential applications in scientific research.

Synthesis Methods

The synthesis of 2-hydroxy-4-propoxybenzaldehyde (3-chloro-2-pyrazinyl)hydrazone involves the reaction of 3-chloro-2-pyrazinecarboxaldehyde with 2-hydroxy-4-propoxybenzohydrazide in the presence of a catalyst. This reaction results in the formation of this compound as a yellow solid. The purity of the compound can be improved through recrystallization and column chromatography.

Scientific Research Applications

2-hydroxy-4-propoxybenzaldehyde (3-chloro-2-pyrazinyl)hydrazone has been studied extensively for its potential applications in scientific research. One of the most promising applications of this compound is in the field of cancer research. This compound has been shown to selectively accumulate in tumor cells, making it a potential tool for cancer diagnosis and treatment. This compound has also been studied for its potential use in photodynamic therapy, a type of cancer treatment that uses light to activate a photosensitizer and kill cancer cells.

properties

IUPAC Name

2-[(E)-[(3-chloropyrazin-2-yl)hydrazinylidene]methyl]-5-propoxyphenol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H15ClN4O2/c1-2-7-21-11-4-3-10(12(20)8-11)9-18-19-14-13(15)16-5-6-17-14/h3-6,8-9,20H,2,7H2,1H3,(H,17,19)/b18-9+
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CYOXGUPVBPNSGM-GIJQJNRQSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCOC1=CC(=C(C=C1)C=NNC2=NC=CN=C2Cl)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCCOC1=CC(=C(C=C1)/C=N/NC2=NC=CN=C2Cl)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H15ClN4O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

306.75 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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